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Compound Focus: Zimlovisertib

CAS No.: 1817626-54-2

Cat. No.: S539190

Parameter Value / Finding Additional Context

Absolute Oral 17.4% (90% CI: For a single 300 mg dose [1].

Bioavailability 14.1%, 21.5%)

Fraction Absorbed ~44% Suggests absorption is not the primary cause of low
(Fa) bioavailability; first-pass metabolism is significant [1].

| Route of Excretion | Feces: ~59.3% Urine: ~23.1% Total Recovery: 82.4% | Following a single oral dose,
indicating feces as the major route [1]. | | Key Metabolites | PF-06787899, PF-06787900 | Two major
metabolites measured alongside the parent drug in pharmacokinetic analyses [1]. | | Safety Profile | No

serious or severe adverse events | In the phase 1 mass balance study; AEs were generally mild [1]. |

Phase 1 Mass Balance Study Design

The definitive data on zimlovisertib's absorption, distribution, metabolism, and excretion (ADME) comes
from a phase 1, open-label, two-period study in healthy male participants using an advanced 14C-

microtracer approach [1].

¢ Participants: Healthy male participants (aged 18-55 years) [1].
e Study Design:
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o Period A: Single oral dose of 300 mg 14C-zimlovisertib (containing a trace amount of
radioactive carbon-14) [1].
o Period B (after a washout): Single oral dose of 300 mg unlabeled zimlovisertib, followed by an
intravenous (1V) infusion of 135 ug 14C-zimlovisertib about two hours later [1].
¢ Rationale for Design: The IV microtracer allows precise measurement of absolute bioavailability and
other PK parameters with minimal radioactivity exposure and reduced inter-participant variability [1].
e Sample Collection: Extensive blood, urine, and fecal samples were collected for up to 21 days in
Period A to measure total radioactivity, parent drug, and metabolite concentrations [1].

The workflow and primary objectives of this critical study are illustrated below:

Zimlovisertib Mass Balance Study Workflow
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Structural Insights and Pharmacokinetic Relationships

The physicochemical structure of zimlovisertib directly influences its pharmacokinetic behavior. Research

into its structure-activity relationships (SAR) provides explanations for its low bioavailability and metabolic

profile [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322294/
https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322294/
https://www.smolecule.com/products/s539190?utm_src=pdf-body-img
https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017396/
https://www.smolecule.com/products/s539190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Stereochemistry: Zimlovisertib has the all-(2S,3S,4S) stereochemistry, which provides a slight but
definite potency advantage over other stereoisomers. This specific configuration optimizes the
molecule's interaction with the IRAK4 enzyme's binding pocket [2].

¢ Fluorine Substitution: A fluorine atom on the lactam ring was found to enhance potency. Studies
suggest this is due to the fluorine's electron-withdrawing effect, which alters the electronic properties
of the adjacent lactam carbonyl, potentially influencing how the drug binds to its target [2].

e Ether Substituent: The isopropyl ether group on the isoquinoline ring was selected because it allows
for favorable van der Waals interactions with a "gatekeeper" tyrosine residue in the IRAK4 protein.
Smaller ether groups were less effective at forming these interactions [2].

Clinical Context and Recent Findings

Zimlovisertib has been investigated for several inflammatory conditions, with recent studies exploring its

use in combination therapies.

e Combination Therapy in Rheumatoid Arthritis: A phase 2 study demonstrated that the combination
of zimlovisertib (400 mg MR) and tofacitinib (11 mg MR) led to a statistically significant greater
reduction in disease activity at 12 weeks and a higher remission rate at 24 weeks compared with
tofacitinib alone. The combination did not show an increase in adverse events [3].

¢ Other Investigated Indications: Clinical trials have also evaluated zimlovisertib for treating
hidradenitis suppurativa and COVID-19 [4].

Key Summary for Researchers

e Low Bioavailability: The absolute oral bioavailability of 17.4% is primarily driven by significant first-
pass metabolism, not poor absorption [1].

e Major Elimination Pathway: Hepatic metabolism followed by fecal excretion is the dominant route of
elimination [1].

¢ Viable Combination Partner: The favorable safety and pharmacokinetic profile support its use in
combination with other agents like tofacitinib, showing enhanced efficacy in rheumatoid arthritis
without a significant increase in adverse events [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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